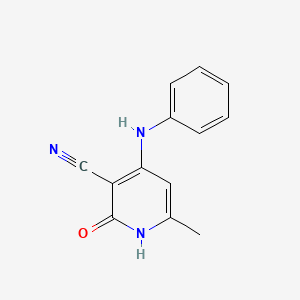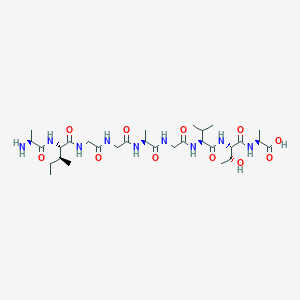
2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the anilino group and the nitrile functionality in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-anilino-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with suitable reagents under controlled conditions. One common method involves the use of a Mannich reaction, where the compound is synthesized by reacting an appropriate aldehyde, amine, and a nitrile compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. Advanced techniques like continuous flow synthesis may also be employed to enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Corresponding reduced products with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A similar compound with hydroxyl functionality.
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: A thioxo analog with similar structural features.
Uniqueness
2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
582300-63-8 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-anilino-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(11(8-14)13(17)15-9)16-10-5-3-2-4-6-10/h2-7H,1H3,(H2,15,16,17) |
InChI Key |
NTBHJZUERYAPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one](/img/structure/B12585556.png)



![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)

![10,10'-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one)](/img/structure/B12585591.png)

![N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B12585612.png)
![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)

![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
